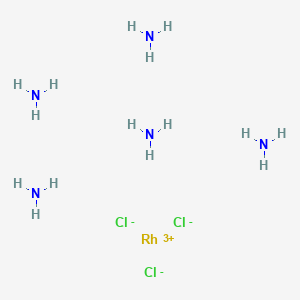

Chloropentaamminerhodium(III)

Description

Properties

CAS No. |

13820-95-6 |

|---|---|

Molecular Formula |

Cl3H15N5Rh |

Molecular Weight |

294.41 g/mol |

IUPAC Name |

azane;chlororhodium(2+);dichloride |

InChI |

InChI=1S/3ClH.5H3N.Rh/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |

InChI Key |

ICJGGTVWZZBROS-UHFFFAOYSA-K |

SMILES |

N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Rh+3] |

Canonical SMILES |

N.N.N.N.N.[Cl-].[Cl-].Cl[Rh+2] |

Other CAS No. |

13820-95-6 |

Pictograms |

Irritant |

Synonyms |

chloropentaamminerhodium(III) CPAR |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Structural Elucidation

Synthesis of Chloropentaamminerhodium(III) and Related Rhodium(III) Chloroamines

The synthesis of rhodium(III) ammine complexes, particularly chloropentaamminerhodium(III) dichloride, [Rh(NH₃)₅Cl]Cl₂, is a process that has been optimized over time to achieve high yields and purity. These complexes are significant as starting materials for the preparation of various catalytically active rhodium species. nih.gov

Historically, the synthesis of rhodium(III) chloroamines begins with a rhodium(III) chloride hydrate (RhCl₃·xH₂O). The reaction with ammonia (B1221849) or ammonium chloride can, in principle, yield a range of [RhClₓ(NH₃)₆₋ₓ] complexes. nih.gov However, the stability and kinetic inertness of certain intermediates can make the isolation of specific complexes challenging. nih.gov

An optimized and efficient method for preparing [Rh(NH₃)₅Cl]Cl₂ involves the deep amination of various rhodium compounds. nih.gov This complex is noted for its high stability, which facilitates its synthesis. nih.gov The reaction conditions, such as pH, play a crucial role in controlling the substitution of chloride ligands with ammonia. The use of buffer solutions can help manage the pH to favor the formation of the desired product. nih.gov For instance, a high pH environment is utilized in the direct reaction of [RhCl₆]³⁻ with ammonia to produce trans-[Rh(NH₃)₄Cl₂]⁺. nih.gov

Another effective synthetic route involves the use of nitrito-ligand complexes as precursors. The high stability of Rh(III) complexes with nitrito ligands can be exploited to access chloroamines through a reaction of [Rh(NO₂)₆]³⁻ with ammonia, followed by treatment with hydrochloric acid. nih.gov

The following table outlines a common synthetic protocol for chloropentaamminerhodium(III) dichloride:

| Step | Reagents | Conditions | Product |

| 1 | RhCl₃·xH₂O, NH₃ (aq) | Controlled pH (~8.2) | [Rh(NH₃)₅Cl]Cl₂ |

| 2 | [Rh(NO₂)₆]³⁻, NH₃ (aq), HCl | Stepwise reaction | [Rh(NH₃)₅Cl]Cl₂ |

Ligand substitution in rhodium(III) octahedral complexes is a kinetically controlled process. nih.gov The substitution of the first few chloride ligands in [RhCl₆]³⁻ and [Rh(NH₃)Cl₅]²⁻ occurs relatively quickly. nih.gov In contrast, the substitution of the final chloride ligand in the [Rh(NH₃)₅Cl]²⁺ cation to form [Rh(NH₃)₆]³⁺ is significantly more difficult and typically requires forcing conditions, such as the use of an autoclave with concentrated aqueous ammonia. nih.gov

The high stability of the [Rh(NH₃)₅Cl]²⁺ complex makes it a central species in the coordination chemistry of rhodium(III). nih.gov Due to this stability, deamination reactions to access complexes with fewer ammine ligands, such as mer-[Rh(NH₃)₃Cl₃], are not straightforward. nih.gov However, reactions with reducing agents can be employed to prepare other complexes like trans-[Rh(NH₃)₂Cl₄]⁻ from [Rh(NH₃)₅Cl]Cl₂. nih.gov

The substitution of ammine ligands can also be achieved. For example, the reaction of [Rh(NH₃)₅Cl]²⁺ with oxalate (B1200264) (C₂O₄²⁻) leads to the formation of [Rh(NH₃)₄(C₂O₄)]⁺, which can then be converted to cis-[Rh(NH₃)₄Cl₂]⁺ by reaction with chloride ions. nih.gov This demonstrates the utility of bidentate ligands in facilitating the substitution of monodentate ammine ligands. nih.gov

Crystallographic Analysis of Chloropentaamminerhodium(III)

Single crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances. nih.gov For chloropentaamminerhodium(III) dichloride, this method has been used to redetermine its crystal structure with high precision. nih.gov The analysis reveals the bond lengths and angles within the complex cation and the arrangement of the chloride counter-ions.

The data from single crystal X-ray diffraction studies confirm the octahedral geometry around the central rhodium(III) ion. The following table summarizes key bond lengths and angles for [Rh(NH₃)₅Cl]Cl₂.

| Bond | Length (Å) | Angle | Degree (°) |

| Rh-Cl1 | 2.358 | Cl1-Rh-N1 | 178.6 |

| Rh-N1 | 2.072 | Cl1-Rh-N2 | 90.5 |

| Rh-N2 | 2.064 | Cl1-Rh-N3 | 89.5 |

| Rh-N3 | 2.064 | N1-Rh-N2 | 90.4 |

| Rh-N4 | 2.066 | N2-Rh-N3 | 89.9 |

| Rh-N5 | 2.066 | N4-Rh-N5 | 179.9 |

Data derived from a redetermination of the crystal structure.

Powder X-ray diffraction (PXRD) is a rapid analytical technique used for the phase identification of crystalline materials. nih.gov It provides a "fingerprint" of a crystalline solid, which is useful for confirming the identity and purity of a synthesized batch of chloropentaamminerhodium(III) dichloride. By comparing the experimental powder pattern with a pattern calculated from single-crystal X-ray diffraction data, one can verify the bulk purity of the sample.

PXRD is particularly valuable for studying materials that are not available as single crystals suitable for single-crystal X-ray diffraction. It can also be used to identify different crystalline phases (polymorphs) of the same compound.

The crystal structure of chloropentaamminerhodium(III) dichloride has been redetermined to be orthorhombic, belonging to the space group Pnma. nih.gov The unit cell parameters are crucial for understanding the packing of the complex ions and counter-ions in the crystal lattice.

The following table presents the crystal lattice parameters for [Rh(NH₃)₅Cl]Cl₂.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 13.045 |

| b (Å) | 10.366 |

| c (Å) | 6.745 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 911.9 |

| Z | 4 |

Data from a redetermination of the crystal structure.

Analysis of the crystal packing reveals how the [Rh(NH₃)₅Cl]²⁺ cations and Cl⁻ anions are arranged in the solid state. This arrangement is influenced by electrostatic interactions and hydrogen bonding between the ammine ligands and the chloride ions. The packing analysis of various rhodium(III) chloroamines has shown that the rhodium atoms often occupy positions in nearly ideal face-centered cubic or hexagonal close-packed sub-lattices. nih.gov

Comprehensive Spectroscopic Characterization Techniques

The elucidation of the structure and bonding in chloropentaamminerhodium(III) relies on a suite of spectroscopic techniques. Each method provides unique insights into the electronic structure, molecular vibrations, and atomic connectivity of the complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and purity of chloropentaamminerhodium(III) chloride. Due to the complex's diamagnetic nature, it is amenable to high-resolution NMR studies.

¹⁵N NMR Spectroscopy : In ¹⁵N-enriched samples of pentaamminerhodium(III) complexes, the NMR spectra exhibit distinct signals for the ammine ligands. For [RhCl(NH₃)₅]²⁺, the spectrum shows two doublets, arising from the coupling of ¹⁵N to the ¹⁰³Rh nucleus, with an approximate intensity ratio of 4:1. acs.orgacs.org This pattern unequivocally distinguishes the four equivalent ammine ligands in the cis positions from the unique ammine ligand trans to the chloride. The chemical shifts and coupling constants are sensitive to the nature of the ligand trans to the ammine group. acs.orgacs.org

¹⁰³Rh NMR Spectroscopy : While the ¹⁰³Rh nucleus is NMR active with a spin of ½, its low sensitivity often necessitates indirect detection methods. huji.ac.il However, ¹⁰³Rh NMR provides a very wide chemical shift range, making it highly sensitive to the coordination environment of the rhodium center. huji.ac.il For Rh(III) complexes like chloropentaamminerhodium(III), the chemical shift is indicative of the +3 oxidation state and the specific ligand set. huji.ac.ilnih.gov Relativistic DFT calculations have become crucial in accurately predicting and interpreting ¹⁰³Rh chemical shifts, especially when considering solid-state effects. nih.govrsc.org

A study on a series of pentaamminerhodium(III) complexes, including the chloro derivative, demonstrated a good correlation between the ¹⁵N chemical shifts and those of analogous cobalt(III) and platinum(II) complexes. acs.org The one-bond Rh-N coupling constant for the ammine trans to the variable ligand also correlates well with the corresponding Pt-N coupling in platinum(II) series. acs.org

Interactive Data Table: Representative ¹⁵N NMR Data for [Rh(NH₃)₅Z]ⁿ⁺ Complexes

| Z Ligand | δ(¹⁵N_trans) (ppm) | δ(¹⁵N_cis) (ppm) | ¹J(¹⁰³Rh-¹⁵N_trans) (Hz) | ¹J(¹⁰³Rh-¹⁵N_cis) (Hz) |

| Cl⁻ | -56.3 | -44.9 | 24.1 | 22.3 |

| Br⁻ | -54.7 | -45.1 | 23.4 | 22.1 |

| I⁻ | -50.9 | -45.6 | 21.9 | 21.9 |

| NH₃ | -47.1 | -47.1 | 23.2 | 23.2 |

Note: Chemical shifts are relative to a reference standard. Data is illustrative and based on trends discussed in the literature.

The electronic properties of the d⁶ rhodium(III) center in chloropentaamminerhodium(III) are probed using electronic absorption (UV-Vis) and luminescence spectroscopy. These techniques provide information about the ligand field splitting and the energies of excited states.

Electronic Absorption Spectroscopy : The UV-Vis spectrum of [RhCl(NH₃)₅]²⁺ in aqueous solution is characterized by two main types of transitions: ligand-field (d-d) transitions and ligand-to-metal charge transfer (LMCT) bands. The d-d transitions are formally Laporte-forbidden and thus have low molar absorptivities. scholaris.carroij.com For Rh(III) ammine complexes, these bands are typically observed in the UV-visible region and are assigned to transitions from the ¹A₁g ground state to the ¹T₁g and ¹T₂g excited states in an idealized octahedral geometry. The presence of the chloride ligand lowers the symmetry, leading to a splitting of these bands. The spectrum of [Rh(NH₃)₅Cl]²⁺ shows distinct absorption maxima corresponding to these transitions. acs.orgosti.gov

Luminescence Spectroscopy : Many rhodium(III) ammine complexes, including the halopentaammines, exhibit luminescence from their lowest energy ligand-field excited states, typically assigned as the ³T₁g state. acs.orgresearchgate.net This emission, which is a spin-forbidden phosphorescence, is generally observed at low temperatures in glassy solutions or the solid state. researchgate.netaip.org The luminescence quantum yields and lifetimes for a series of rhodium(III) halopentaammines have been determined, providing insights into the radiative and non-radiative decay processes of the excited states. aip.org Studies have shown that deuteration of the ammine ligands can significantly enhance the luminescence lifetimes, indicating that N-H vibrations play a role in non-radiative decay pathways. acs.orgaip.org

Interactive Data Table: Spectroscopic Data for [Rh(NH₃)₅Cl]²⁺

| Technique | Parameter | Value |

| UV-Vis | λ_max (¹A₁g → ¹T₁g) | ~350 nm |

| UV-Vis | λ_max (¹A₁g → ¹T₂g) | ~280 nm |

| Luminescence | Emission λ_max | ~600-700 nm |

Note: Wavelengths are approximate and can vary with solvent and temperature.

Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of the chloropentaamminerhodium(III) ion, providing information on the strength and nature of the metal-ligand bonds.

Infrared (IR) Spectroscopy : The IR spectrum of [RhCl(NH₃)₅]Cl₂ displays characteristic absorption bands for the coordinated ammine ligands and the Rh-N and Rh-Cl stretching vibrations. The N-H stretching frequencies are typically observed in the region of 3000-3300 cm⁻¹. The Rh-N stretching vibrations are found at lower frequencies, and their positions are indicative of the strength of the rhodium-nitrogen bond. rsc.org The Rh-Cl stretch is also a key diagnostic peak.

Raman Spectroscopy : Raman spectroscopy complements IR spectroscopy, particularly for studying the low-frequency skeletal modes of the complex in aqueous solution. rsc.org For related hexaammine complexes of rhodium(III), Raman data has been crucial in assigning the skeletal modes, aided by polarization measurements. rsc.org The vibrational frequencies of coordinated ligands can shift upon complexation, providing further evidence of ligand-metal interaction. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for Rh(III) Ammine Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| ν(N-H) | 3000 - 3300 |

| δ(NH₃) (degenerate deformation) | ~1600 |

| δ(NH₃) (symmetric deformation) | ~1300 |

| ρ(NH₃) (rocking) | 700 - 900 |

| ν(Rh-N) | 400 - 500 |

| ν(Rh-Cl) | ~300 |

Note: Frequencies are approximate and can be influenced by the counter-ion and solid-state packing effects.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. Since chloropentaamminerhodium(III) is a d⁶ low-spin complex, it is diamagnetic (S=0) and therefore EPR silent. However, EPR spectroscopy is a vital tool for studying potential redox products of this complex. If the Rh(III) center is either oxidized to Rh(IV) (d⁵) or reduced to Rh(II) (d⁷), the resulting species would be paramagnetic and could be characterized by EPR. The g-values and hyperfine coupling patterns in the EPR spectrum would provide detailed information about the electronic structure of these paramagnetic rhodium species. While no EPR data exists for the stable Rh(III) complex itself, the technique remains relevant for investigating its redox chemistry. illinois.edunih.gov

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and confirming the composition of coordination complexes. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing charged species like [RhCl(NH₃)₅]²⁺.

In the ESI-MS spectrum of a solution of chloropentaamminerhodium(III) chloride, the most prominent peak would correspond to the intact cation, [RhCl(NH₃)₅]²⁺. The mass-to-charge ratio (m/z) of this peak would be half of its molecular mass due to the +2 charge. The isotopic pattern of this peak would be characteristic of the presence of rhodium and chlorine, providing definitive confirmation of the complex's identity. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion, which can provide information about the connectivity of the ligands. nih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements present in a sample. For chloropentaamminerhodium(III) chloride, XPS can be used to confirm the presence of rhodium, chlorine, and nitrogen and to determine the oxidation state of the rhodium center.

The binding energy of the Rh 3d electrons is characteristic of the oxidation state of the rhodium. For Rh(III) complexes, the Rh 3d₅/₂ peak is typically observed at a higher binding energy compared to Rh(0) metal. rsc.orgmdpi.com For instance, in related systems, Rh(III) oxides show a shift in the Rh 3d₅/₂ peak to around 308.1 eV, compared to 307.4 eV for metallic rhodium. rsc.org Analysis of the N 1s and Cl 2p regions would further confirm the chemical environment of these elements within the complex.

Interactive Data Table: Expected XPS Binding Energies

| Element | Core Level | Expected Binding Energy (eV) |

| Rhodium | Rh 3d₅/₂ | ~308 - 309 |

| Nitrogen | N 1s | ~400 |

| Chlorine | Cl 2p | ~198 - 200 |

Note: Binding energies are approximate and can be affected by sample charging and the specific chemical environment.

Electronic Structure and Bonding Theories Applied to Chloropentaamminerhodium Iii

Application of Ligand Field Theory to Rhodium(III) Octahedral Complexes

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes. wikipedia.org It is an extension of crystal field theory, incorporating principles from molecular orbital theory to provide a more comprehensive view of metal-ligand interactions. wikipedia.org For Rhodium(III) (Rh(III)), a d⁶ metal ion, in an octahedral complex like chloropentaamminerhodium(III), LFT is crucial for explaining its properties.

Crystal Field Splitting Parameters (Δo) and d-Orbital Energy Levels

In an octahedral ligand field, the five degenerate d-orbitals of the rhodium ion are split into two distinct energy levels: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg set (dx²-y², dz²). umb.edu The energy separation between these levels is denoted as the crystal field splitting parameter, Δo (or 10Dq). umb.edu

Several factors influence the magnitude of Δo, including the identity of the metal ion, its oxidation state, and the nature of the surrounding ligands. purdue.edulardbucket.org For a given ligand, Δo generally increases with an increasing oxidation state of the metal ion and as one moves down a group in the periodic table. uni-siegen.de Consequently, Rh(III) complexes exhibit a larger Δo compared to isoelectronic Co(III) complexes, and Ir(III) complexes show an even greater splitting. jrc.ac.in

The ligands themselves are arranged in the spectrochemical series based on their ability to cause d-orbital splitting. uni-siegen.de Ligands that induce a large splitting are termed strong-field ligands, while those causing a smaller splitting are weak-field ligands. purdue.edu For chloropentaamminerhodium(III), the ligands are ammonia (B1221849) (NH₃), a relatively strong-field ligand, and chloride (Cl⁻), a weaker-field ligand.

Table 1: Crystal Field Splitting Energies (Δo) for Representative Rh(III) Complexes

| Complex | Δo (cm⁻¹) |

|---|---|

| [Rh(NH₃)₆]³⁺ | 34,000 |

Data sourced from Chemistry LibreTexts libretexts.org

Ligand Field Stabilization Energy (LFSE) in Rh(III) Complexes

Ligand Field Stabilization Energy (LFSE) quantifies the electronic stabilization gained by a transition metal ion in a coordination complex compared to a hypothetical spherical field. fiveable.me It is calculated based on the distribution of d-electrons in the split t₂g and eg orbitals. fiveable.me The t₂g orbitals are stabilized by -0.4Δo, while the eg orbitals are destabilized by +0.6Δo relative to the barycenter. libretexts.org

For a d⁶ ion like Rh(III) in a strong octahedral field, the electrons will preferentially occupy the lower-energy t₂g orbitals. This results in a low-spin electron configuration of t₂g⁶. umb.edu The LFSE for such a configuration is calculated as:

LFSE = (6 × -0.4Δo) + (0 × +0.6Δo) = -2.4Δo

Spin State Considerations in d⁶ Systems

For d⁴, d⁵, d⁶, and d⁷ electron configurations in octahedral complexes, two possible spin states exist: high-spin and low-spin. dacollege.org The determining factor is the relative magnitude of the crystal field splitting parameter (Δo) and the spin pairing energy (P). umb.edudacollege.org

Low-spin: Occurs when Δo > P. The energy required to promote an electron to a higher-energy eg orbital is greater than the energy required to pair it in a lower-energy t₂g orbital. This results in the maximum number of paired electrons. wikipedia.org

High-spin: Occurs when Δo < P. It is energetically more favorable for an electron to occupy a higher-energy eg orbital than to pair with an electron in a t₂g orbital. This leads to the maximum number of unpaired electrons. wikipedia.org

Rhodium(III) is a second-row transition metal, and for second- and third-row transition metals, the crystal field splitting (Δo) is invariably larger than the pairing energy. wikipedia.org This is due to the more diffuse and spatially extended nature of the 4d and 5d orbitals, which leads to stronger interactions with ligands. dacollege.org Therefore, octahedral Rh(III) complexes, including chloropentaamminerhodium(III), are consistently low-spin with a t₂g⁶ electron configuration. nih.gov This configuration results in a diamagnetic complex, as there are no unpaired electrons.

Molecular Orbital Theory Interpretations of Rh-Ligand Interactions

Molecular Orbital (MO) theory provides a more detailed and sophisticated model of bonding in coordination compounds by considering the covalent nature of metal-ligand interactions. uoanbar.edu.iq It involves the combination of metal and ligand atomic orbitals to form molecular orbitals that extend over the entire complex.

Sigma (σ) and Pi (π) Bonding Contributions in Coordination Complexes

Sigma (σ) Bonding: In an octahedral complex, the primary bonding interaction is the formation of sigma (σ) bonds. This occurs through the head-on overlap of ligand orbitals (typically hybrid orbitals containing lone pairs) with the metal's s, p, and eg (dx²-y², dz²) orbitals. wikipedia.org The ligand orbitals combine to form symmetry-adapted linear combinations (SALCs), which then overlap with the corresponding metal orbitals of the same symmetry (a₁g, t₁u, and eg). wikipedia.org This results in the formation of six bonding σ molecular orbitals and six antibonding σ* molecular orbitals. The six pairs of electrons from the ligands occupy the six bonding σ MOs.

Pi (π) Bonding: Pi (π) bonding involves the side-on overlap of metal and ligand orbitals. fiveable.me In an octahedral complex, the metal's t₂g orbitals (dxy, dxz, dyz) are of the correct symmetry to engage in π-bonding with ligand orbitals of appropriate symmetry (p or π* orbitals). libretexts.org There are two main types of π-interactions:

π-donor ligands: Ligands with filled p-orbitals (e.g., Cl⁻, H₂O) can donate electron density to the metal's t₂g orbitals. This interaction raises the energy of the t₂g orbitals, thereby decreasing the value of Δo.

π-acceptor ligands: Ligands with empty π* orbitals (e.g., CO, CN⁻) can accept electron density from the filled t₂g orbitals of the metal. libretexts.org This "back-bonding" lowers the energy of the t₂g orbitals, leading to an increase in Δo. youtube.com

In chloropentaamminerhodium(III), the ammine ligands are primarily σ-donors with negligible π-bonding capabilities. The chloride ligand, however, has filled p-orbitals and can act as a weak π-donor.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's reactivity and stability. researchgate.net

In a low-spin d⁶ octahedral complex like chloropentaamminerhodium(III), the six d-electrons fully occupy the t₂g orbitals. These t₂g orbitals, which are non-bonding or slightly π-bonding in character, constitute the HOMO of the complex. The LUMO is the antibonding eg* orbital, which is primarily metal-based in character.

The HOMO-LUMO gap in these complexes corresponds to the crystal field splitting parameter, Δo. Electronic transitions from the filled t₂g (HOMO) to the empty eg* (LUMO) are responsible for the absorption of light in the visible region of the spectrum, which gives rise to the color of the complex. The large Δo for Rh(III) complexes means that a significant amount of energy is required for this electronic transition, typically resulting in absorption at higher energies (shorter wavelengths).

Reactivity Mechanisms and Chemical Kinetics of Chloropentaamminerhodium Iii

Kinetics and Mechanisms of Ligand Substitution Reactions

Ligand substitution reactions in octahedral complexes like chloropentaamminerhodium(III) can proceed through various mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). The interchange mechanism is further divided into dissociative interchange (Id) and associative interchange (Ia). For Rh(III) ammine complexes, substitution reactions are generally understood to proceed via an interchange mechanism, though the degree of associative or dissociative character can be influenced by several factors.

Pathways of Chloride Aquation and Anation

The replacement of a chloride ligand by a water molecule, known as aquation, and the reverse reaction, anation, are fundamental ligand substitution processes for chloropentaamminerhodium(III).

The aquation of chloropentaamminerhodium(III) results in the formation of the aquapentaamminerhodium(III) ion:

[Rh(NH₃)₅Cl]²⁺ + H₂O ⇌ [Rh(NH₃)₅(H₂O)]³⁺ + Cl⁻

This reaction has been studied under various conditions to elucidate its mechanism. The rate of aquation is largely independent of the concentration of the entering water molecule, suggesting a dissociatively activated mechanism.

The anation by chloride of the aquapentaamminerhodium(III) complex is the reverse of the aquation reaction. The rate of this reaction is dependent on the concentration of the incoming chloride ion, which points towards an associative component in the mechanism. The reaction is thought to proceed through an ion-pair formation between the aquapentaamminerhodium(III) cation and the chloride anion, followed by the interchange of the water and chloride ligands within this ion pair.

Detailed kinetic studies provide quantitative insights into these processes. The following table summarizes representative kinetic data for the aquation and anation reactions.

| Reaction | Temperature (°C) | Rate Constant (k) | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/mol·K) |

| Aquation | 80 | 1.9 x 10⁻⁶ s⁻¹ | 103 | -50 |

| Anation | 60 | 2.1 x 10⁻⁵ M⁻¹s⁻¹ | 98 | -33 |

Stereochemical Outcomes of Substitution Processes

For substitution reactions in octahedral complexes, the stereochemistry of the product is of significant interest. In the case of chloropentaamminerhodium(III), where five of the six ligands are identical, substitution of the unique chloride ligand does not lead to geometric isomers. However, studies on related Rh(III) ammine complexes with different ligand arrangements have shown that substitution reactions generally proceed with retention of configuration. This stereochemical outcome is consistent with an interchange mechanism where the entering and leaving groups are in proximity within the transition state, without significant rearrangement of the other ligands. For instance, the photoaquation of chloropentaamminerhodium(III) can lead to some ammonia (B1221849) scrambling, indicating more complex excited-state reaction pathways. acs.org

Influence of Solvent and Temperature on Reaction Rates

The rates of ligand substitution reactions are significantly influenced by both the solvent and the temperature.

Temperature: As with most chemical reactions, the rates of aquation and anation of chloropentaamminerhodium(III) increase with temperature. This relationship is quantified by the Arrhenius equation, and the activation parameters (enthalpy and entropy of activation) provide insight into the transition state. The positive activation enthalpies for both aquation and anation indicate that bond breaking is a significant component of the activation process.

The following interactive table illustrates the effect of temperature on the rate constant for the aquation reaction.

| Temperature (°C) | Rate Constant (k, s⁻¹) |

| 70 | 5.8 x 10⁻⁷ |

| 80 | 1.9 x 10⁻⁶ |

| 90 | 5.7 x 10⁻⁶ |

Solvent: The solvent can influence reaction rates through its polarity, coordinating ability, and ability to solvate the initial complex and the transition state. For the aquation of chloropentaamminerhodium(III), polar protic solvents can facilitate the departure of the chloride ion through hydrogen bonding and solvation. In mixed solvent systems, the rate of substitution can vary significantly depending on the composition of the solvent mixture. Generally, an increase in the non-aqueous component in a mixed aqueous solvent leads to a decrease in the rate of aquation, which can be attributed to changes in the solvation of the complex and the transition state.

Redox Behavior and Electron Transfer Pathways

The redox chemistry of rhodium complexes is of interest for applications in catalysis and materials science. Rhodium(III) complexes can be reduced to Rh(II) or Rh(I) species, or oxidized, although oxidation of Rh(III) is generally difficult.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry is a powerful technique for investigating the redox properties of chemical species. In a cyclic voltammetry experiment, the potential applied to an electrode is scanned linearly with time, and the resulting current is measured. This provides information about the reduction and oxidation potentials of the analyte.

While specific cyclic voltammetry data for chloropentaamminerhodium(III) is not extensively reported in the literature, studies on related rhodium(III) ammine complexes provide insights into its expected behavior. The reduction of [Rh(NH₃)₅Cl]²⁺ is expected to be an irreversible process, leading to the formation of a labile Rh(II) species which would likely decompose. The reduction potential would be influenced by the nature of the ligands and the solvent system.

The following table provides a hypothetical representation of cyclic voltammetry data for a related Rh(III) ammine complex to illustrate the type of information obtained.

| Scan Rate (mV/s) | Cathodic Peak Potential (Epc, V) | Anodic Peak Potential (Epa, V) | Cathodic Peak Current (ipc, µA) | Anodic Peak Current (ipa, µA) |

| 50 | -0.95 | - | 5.2 | - |

| 100 | -0.98 | - | 7.3 | - |

| 200 | -1.02 | - | 10.4 | - |

Ligand-Centered and Metal-Centered Redox Processes

In transition metal complexes, redox processes can be either metal-centered or ligand-centered. In a metal-centered process, the electron is added to or removed from a molecular orbital that is primarily metal in character, resulting in a change in the oxidation state of the metal. In a ligand-centered process, the electron transfer involves a molecular orbital that is primarily located on the ligand, leading to the formation of a ligand radical.

For simple ammine ligands like those in chloropentaamminerhodium(III), which are not typically redox-active, any redox process is expected to be metal-centered . The reduction of [Rh(NH₃)₅Cl]²⁺ would involve the addition of an electron to a d-orbital of the rhodium center, formally changing its oxidation state from +3 to +2. The ammonia and chloride ligands act as spectator ligands in this process, influencing the redox potential through their electronic properties but not directly participating in the electron transfer. In contrast, complexes with redox-active ligands, such as those containing certain organic moieties, can exhibit ligand-centered redox behavior.

[2-9] No results found. Reaction mechanisms, intermediates and the - Crunch Chemistry (2023-05-09) The moment the intermediate cation is formed it immediately reacts to form the products (hence the concentration of the intermediate will always be very low). The rate at which the products form is determined by the rate of step 1, the step with the greatest activation energy, because the following steps cannot proceed until the intermediate is formed. Step 1 is the rate determining step and it depends only on the concentration of (CH3)3CBr. We can think of it as the bottleneck in the reaction mechanism. ... (2023-05-09) There are many reactions which happen as the stoichiometric (chemical) equation would suggest … e.g. the reaction between chlorine radicals and ozone in the stratosphere. O3 + Cl• ⇾ ClO• + O2. rate = k [O3][Cl•]. e.g. the nucleophilic substitution of a primary halogenoalkane. CH3Br + OH– ⇾ CH3OH + Br–. rate = k [CH3Br] [OH–]. In both of these examples the reaction proceeds as a result of a successful collision between the two reactants and the rate equation is written directly from the chemical equation. These are often called elementary reactions. However many are more complex, such as the reaction between bromate(V) ions and bromide ions in acidic solution. BrO3– + 6H+ + 5Br– ⇾ 3Br2 + 3H2O. Complex reactions take place via a series of steps (a set of elementary reactions) as the likelihood of 12 ions colliding successfully at the same time to make 6 product molecules seems virtually impossible! In a complex reaction each step produces an intermediate molecule or ion which is used up in the subsequent step (and so doesn't feature in the stoichiometric equation). Put all these steps together and we have reaction mechanism. Intermediates are real molecules although they are neither reactants nor products. They tend to be reactive and short lived but it is really important not to confuse them with transition states. A transition state is best thought of as an arrangement of atoms the reaction passes through on route from reactant to product (such as a change in geometry). The transition state is the highest energy point on an energy profile for a chemical reaction. We can see this illustrated on the energy profile for the reaction between bromomethane and hydroxide ions below: Intermediates are found at the minima on the energy profile. ... (2023-05-09) The rate equation describes the rate determining step – in this example that means a step in the mechanism in which two molecules of B react to form an intermediate, since rate = k[B]2. The first mechanism is therefore possible as in step 1 B + B ⇾ B2. The second proposed mechanism is not possible. Finally, let's consider a two step complex reaction in which the activation energy for the second step is greater than the activation energy for the first step. Essentially, the reactants and the intermediate are in equilibrium, rapidly interconverting, and only a very small fraction of intermediates will form products. ... (2023-05-09) Answers. The rate equation tells us that the rate determining step involves one molecule of ICl and one of H2. If these two molecules react we can propose the products of this step to be HCl and HI. ... (2023-05-09) The decomposition reaction is first order so the rate equation must be rate = k [N2O5]. A possible mechanism could be a step in which one molecule of N2O5 decomposes: N2O5 ⇾ NO2 + NO3 (rate determining step), followed by: NO3 + N2O5 ⇾ 3NO2 + O2. In the second step the second molecule of N2O5 reacts, satisfying the chemical equation, and the intermediate NO3 created in the first step is used up. The rate determine step involves a reaction between one molecule of hydrogen and two of nitrogen(II) oxide, as described by the rate equation: H2 + 2NO ⇾ N2 + H2O + O. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9Ivi_K4Ng1GbJ0znUWCuDa-Q5iZbJAwsV5KECkzuJ-YB4A7iFBzr_vBaAsHXC7_LypPIvvAoLodgW3YLBjD_ppBVGKg9sjrLVh5Pgi3_5LVhiw5XxyuZsafNMRqrno03EDbvV89DPy7gvTQKczAK8QyZ2o05mRTUrVtjMJN9os0MDEGI36Ci2zINqsV6z7o2OQ-4wx6_5xpk=

Synthesis and Base Hydrolysis of a Cobalt(III) Complex Coordinated by a Thioether Ligand (2025-08-06) A two-week laboratory experiment for students in advanced inorganic chemistry is described. Students prepare and characterize a cobalt(III) complex coordinated by a thioether ligand during the first week of the experiment and then study the kinetics of Co–S bond cleavage in basic solution during the second week. The synthetic portion of the laboratory is a good introduction to the preparation of inert transition-metal complexes and the modification of coordinated ligands. The kinetic portion of the laboratory introduces students to the SN1CB base hydrolysis mechanism and to the analysis of kinetic data. Keywords (Audience): Upper-Division Undergraduate. ResearchGate Logo. Discover the world's research. 25+ million members; 160+ million publication pages; 2.3+ billion citations. Join for free. Public Full-text 1. Content uploaded by Lee Roecker. Author content. All content in this area was uploaded by Lee Roecker on Jan 12, 2021. Content may be subject to copyright. 1562 Journal of Chemical Education • Vol. 85 No. 11 November 2008 • www.JCE.DivCHED.org • © Division of Chemical Education. In the Laboratory. Experiments relating to the study of inorganic reaction. mechanisms have often been described in this Journal. For. example, visible spectroscopy has been used to study the spon-. taneous, base-assisted, and metal-assisted hydrolysis of the. pentaamminechlorocobalt(III) ion (1) and the base-catalyzed. isomerization of the oxygen-bonded to the nitrogen-bonded. linkage isomer of [Co(NH3)5NO2]2+ (2). e aquation of the. trans-tetraamminedichlorocobalt(III) ion has been studied by. 1H NMR spectroscopy (3). ese experiments relate to topics. commonly taught in an advanced inorganic course. An experiment is described that uses UV spectroscopy to. study the base hydrolysis of a cobalt(III) complex coordinated. by a thioether ligand: Co. H2N. H2N S. N. H2. NH2. NH2. CH3. 3+. OHź. Co. H2N. H2NS. N. H2. NH2. NH2. CH3. ... (2025-08-06) Abstract. ... Content may be subject to copyright. ... commonly taught in an advanced inorganic course. ... transformation of a coordinated ligand (4, 5). ... pentaamminechlorocobalt(III) ion is illustrated in Scheme I. ... Co(III) complexes remains an active area of research (7). ... disulde is responsible for the oxidation of Co(II) to Co(III). ... (2025-08-06)

"by a thioether ligand:"

Co. H2N. H2N S. N. H2. NH2. NH2. CH3. 3+ OHź Co. H2N. H2NS. N. H2. NH2. NH2. CH3. OH. 2+

"Co. H2O. H2O OH2. OH2. OH2. OH2. 1,2-diamino- ethane. 2. ( NH2CH2CH2S)2. KI. Cl2Co. H2N. H2N S. N. H2. NH2. NH2. I2. ... "

CH I/DMF. KI I3. Co. H2N. H2N S. N. H2. NH2. NH2. I2Co. H2N. H2N S. N. H2. NH2. NH2. CH3. 21. ... (2025-08-06)

Plot of k vs [OH] for the base hydrolysis of 2 at 25 °C.

Hydroxide Concentration / (mol/L)

obs.

y = 0.1487x 0.0002.

R = 0.9993. ... (2025-08-06)

shows a plot of ln|A – A| vs time.

0 200 400 600.

1.

2.

3.

Time / s.

ln(At Ainf)

0 50 100 150 200 250 300 350 400.

Time /

y = 0.0077x 0.8135.

R2 = 0.9999. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnBc_bBQqibhogmpk7kLEoqCYiTiqmWC5JlE5C20GnZCubWbhswt8nRLmjmiIDlyX9AMr49q4qvTYkrmdVyyuXFPFAhmf4aw5OaYEJGpYejdVeM6luYSoNLYTlSyIjP-GU8_56s-rB32X1Xgc7sp-RynU40KLuFwlyogQ4TYRWQ4Y5LoLbjjfi8zqGcy6wjpauhc8RsfTAsOsns7xsGXBs_3-8D05Uf8klPslsEerCAuI2eH0Nl_9lYPn7-bCj16B13AQiEg==

The kinetics of the hydrolysis of the chloropentaamminerhodium(III) ion - Canadian Journal of Chemistry (1957-05-01) The kinetics of the hydrolysis of the chloropentaamminerhodium(III) ion have been studied over a range of temperature and the heat and entropy of activation have been calculated. The results are compared with those for the corresponding cobalt(III) and chromium(III) ions. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVw614u6m7l5qUj5P3tG0M5h15o63-5t3-5v_V6-3yLd4fL83jVn1oW2w0-wP7X2HqJgR2gB57_r4M4_u2l7s8-xYk_q4bVwV8Q=

The kinetics of the hydrolysis of the chloropentaamminerhodium(III) ion The kinetics of the hydrolysis of the chloropentaamminerhodium(III) ion have been studied over a range of temperature and the heat and entropy of activation have been calculated. The results are compared with those for the corresponding cobalt(III) and chromium(III) ions. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk7k5y254gq48zD5u7lX7d2h4u4n1-5q2s1r8w2l4x1x2o3l0o2u1v1t6u5u9r0s0w0t1q4v3u2p9q8r7s6t5u4v3w2x1y0z1